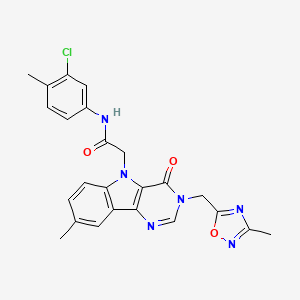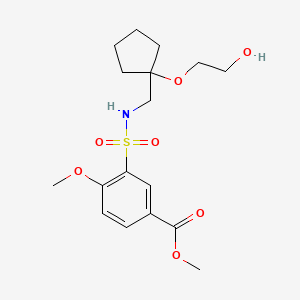![molecular formula C20H18ClNO4S2 B2764854 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone CAS No. 478245-48-6](/img/structure/B2764854.png)
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfone, which is a functional group in organic chemistry where two oxygen atoms are connected to a sulfur atom, and the sulfur atom is also connected to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction .
Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and more .Aplicaciones Científicas De Investigación
Kinetics and Mechanism in Chemical Reactions
In the study of chemical kinetics and mechanisms, the reactivity of sulfoxides and sulfones, including those structurally similar to 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone, is crucial. For example, Lente and Espenson (2000) explored the kinetics and mechanism of oxygen transfer in methyloxo(dithiolato)rhenium(V) complexes, which are structurally related to the compound (Lente & Espenson, 2000).
Biodegradation of Sulfur Heterocycles
In environmental studies, research on the biodegradation of sulfur heterocycles, like dimethylbenzothiophenes, is relevant. Kropp et al. (1996) synthesized isomers of dimethylbenzothiophene to study their biotransformation by Pseudomonas strains, leading to the formation of sulfoxides and sulfones among other metabolites (Kropp et al., 1996).
Aerobic Oxidative Desulfurization
In the field of green chemistry, the aerobic oxidative desulfurization of sulfur-containing compounds is significant. Lu et al. (2010) demonstrated the oxidation of benzothiophene and its derivatives to sulfones using an Anderson-type catalyst (Lu, Zhang, Jiang, & Li, 2010).
Synthesis and Properties of Novel Polymers
In polymer science, the synthesis and properties of polymers containing pyridine and sulfone moieties are of interest. Liu et al. (2013) synthesized novel fluorinated polyamides containing pyridine and sulfone moieties, exhibiting properties like high thermal stability and low dielectric constants (Liu et al., 2013).
Heterocyclic Fused Dihydrothiophene S,S-Dioxides as Precursors
Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which serve as precursors for the generation of heterocyclic o-quinodimethanes. These compounds find application in the synthesis of more complex organic structures (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).
Crystal Structure and Molecular Analysis
Adamovich et al. (2017) determined the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound structurally related to the target compound. Understanding the crystal structure provides insights into potential applications and properties of such compounds (Adamovich, Mirskova, Zel’bst, & Fundamensky, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-13-4-8-17(9-5-13)27(23,24)19-14(2)12-15(3)22-20(19)28(25,26)18-10-6-16(21)7-11-18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHTUTYWYSQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764774.png)
![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)
![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)

![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)

![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)
![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
